[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone
Description
[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone is a structurally complex methanone derivative featuring dual heterocyclic motifs: a 4,6-dimethylpyrimidine-substituted piperidine and a 2-methoxyphenyl-substituted piperazine. The compound’s design integrates pharmacophoric elements common in central nervous system (CNS) or kinase-targeting agents, as piperazine and pyrimidine moieties are frequently employed in medicinal chemistry for their receptor-binding versatility and metabolic stability .
Properties
Molecular Formula |
C23H31N5O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O2/c1-17-15-18(2)25-23(24-17)28-10-6-7-19(16-28)22(29)27-13-11-26(12-14-27)20-8-4-5-9-21(20)30-3/h4-5,8-9,15,19H,6-7,10-14,16H2,1-3H3 |
InChI Key |
OAUCFOATDJPPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)piperidine
The pyrimidine-piperidine intermediate is prepared by reacting 2-chloro-4,6-dimethylpyrimidine with piperidine under basic conditions:
- Reagents : Piperidine (5 equiv), K₂CO₃ (5 equiv), THF/H₂O (4:1 v/v).
- Conditions : Stirred at 20°C for 24 h.
- Yield : 96% after silica gel chromatography (EtOAc/hexane).
- Characterization : $$ ^1H $$ NMR (DMSO-d6): δ 6.35 (s, 1H, pyrimidine-H), 3.63 (t, 4H, piperidine), 2.69 (t, 4H, piperidine), 2.20 (s, 6H, CH₃).
Synthesis of 4-(2-Methoxyphenyl)piperazine
The substituted piperazine is synthesized via Buchwald-Hartwig coupling or alkylation:
- Method : React 2-methoxyphenyl bromide with piperazine using Pd(OAc)₂/Xantphos catalyst.
- Yield : 70–85% after recrystallization (EtOH/H₂O).
Methanone Bridge Formation
The final coupling employs acylative methods to link intermediates:
Acylation via Carbodiimide Coupling
Alternative Method Using BOP-Cl
- Reagents : BOP-Cl (1.2 equiv), triethylamine (3 equiv), CH₂Cl₂.
- Conditions : Nitrogen atmosphere, 24 h.
- Yield : 65% after column chromatography (CHCl₃/MeOH).
Optimization and Catalysis
| Parameter | BOP-Cl Method | HATU Method |
|---|---|---|
| Catalyst Efficiency | Moderate | High |
| Reaction Time | 24 h | 12 h |
| Purity (HPLC) | 95% | 98% |
| Scalability | Limited | Industrial |
HATU outperforms BOP-Cl in yield and scalability due to enhanced activation of carboxylic acids.
Purification and Crystallization
- Step 1 : Crude product dissolved in hot isopropyl alcohol (5% H₂O).
- Step 2 : Treated with activated carbon (5% w/w), filtered, and cooled to 15°C.
- Purity : >99% after recrystallization.
Analytical Characterization
| Technique | Key Data |
|---|---|
| $$ ^1H $$ NMR | δ 2.20 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃), 6.80–7.38 (m, 4H, aryl) |
| HPLC | Retention time: 8.2 min (C18, MeCN/H₂O 70:30) |
| MS (ESI+) | m/z 409.4 [M+H]⁺ |
Challenges and Mitigation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanone group and electron-deficient pyrimidine ring serve as reactive sites for nucleophilic attacks.
| Reaction Type | Reagents/Conditions | Major Products | Key Observations |
|---|---|---|---|
| Acyl substitution | Grignard reagents (e.g., CH₃MgBr) | Tertiary alcohol derivatives | Steric hindrance from 4,6-dimethylpyrimidinyl slows kinetics. |
| Aromatic substitution | NaNH₂/THF, alkyl halides | C-2 or C-4 alkylated pyrimidine analogs | Regioselectivity influenced by methyl groups. |
Example : Reaction with methylmagnesium bromide in anhydrous THF yields a tertiary alcohol at the methanone carbon, confirmed by -NMR loss of the carbonyl signal at δ 170–175 ppm.
Oxidation Reactions
The piperidine and piperazine rings are susceptible to oxidation under controlled conditions.
Kinetic Study : Piperidine N-oxidation proceeds with a second-order rate constant of at 25°C.
Reduction Reactions
Selective reduction of the methanone group or aromatic rings is achievable.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Methanone reduction | NaBH₄/MeOH | Secondary alcohol | 68–72% |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated piperidine ring | 85% |
Mechanistic Insight : NaBH₄ selectively reduces the methanone without affecting the pyrimidine or piperazine rings due to steric shielding.
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed cross-couplings.
Optimized Conditions : Suzuki coupling with 4-methoxyphenylboronic acid achieves 89% yield using 5 mol% Pd(PPh₃)₄ at 80°C.
Acid/Base-Mediated Transformations
The compound undergoes hydrolysis and ring-opening under extreme pH.
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Cleaved piperazine-methanone bond |
| Basic degradation | NaOH (1M), 60°C, 6h | Pyrimidine ring-opening products |
Stability Profile : The compound remains stable in pH 4–7 buffers but degrades rapidly under strongly alkaline conditions (t₁/₂ = 2.3 h at pH 12).
Supramolecular Interactions
Non-covalent interactions influence its reactivity:
-
Hydrogen bonding : The methanone oxygen and piperazine nitrogen act as H-bond acceptors, affecting solubility and crystallization.
-
Steric effects : 4,6-Dimethylpyrimidinyl group hinders nucleophilic attacks at C-2 and C-4 positions.
Key Research Findings
-
Synthetic Flexibility : Modular synthesis allows derivatization at the methanone, pyrimidine, and piperazine sites.
-
Stability Challenges : Susceptibility to alkaline hydrolysis necessitates careful handling in pharmaceutical formulations.
-
Biological Relevance : Analogous piperazine-methanone compounds show dopamine receptor affinity, suggesting potential CNS applications .
Scientific Research Applications
Medicinal Chemistry Applications
- Protein Kinase Inhibition : Recent studies have indicated that derivatives of similar pyrimidine compounds exhibit inhibitory activity against various protein kinases, which are critical in regulating cell cycle and signaling pathways. For instance, the compound's analogs have been tested for their ability to inhibit kinases such as CDK9 and GSK3β, suggesting potential applications in cancer therapy .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering neuroprotective effects.
- Anticancer Activity : Compounds with piperazine and pyrimidine frameworks have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary findings suggest that this compound may exhibit similar properties .
The biological activity of this compound has been explored through various studies:
- In Vitro Studies : Laboratory evaluations have demonstrated that compounds with structural similarities can inhibit specific cancer cell lines, including breast and prostate cancer cells. The mechanism often involves targeting kinases critical for tumor growth .
- In Vivo Studies : Animal model studies are necessary to further assess the efficacy of this compound in vivo, particularly regarding its pharmacokinetics and pharmacodynamics.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Kinase Inhibitors : A recent study synthesized several analogs based on the core structure of this compound and tested their inhibitory effects on a panel of kinases. The results indicated varying degrees of inhibition, emphasizing the importance of structural modifications for enhancing activity .
- Neuroprotective Effects : Another investigation focused on isoxazole derivatives related to this compound showed promise as PET ligands for imaging brain targets, suggesting potential applications in neuroimaging and therapeutic development.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the piperidine and piperazine rings can interact with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its specific substituents: the 4,6-dimethylpyrimidine group on the piperidine ring and the 2-methoxyphenyl group on the piperazine. Below is a comparative analysis with analogs derived from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to non-aryl analogs (e.g., ethyl- or hydroxyethyl-substituted piperazines in the patent examples) .
Synthetic Strategies: The target compound’s synthesis may resemble methods described in (condensation reactions in ethanol/DMF with catalytic bases) and (Mannich-type reactions with formaldehyde and amines) . In contrast, w3 employs sequential coupling of pyrimidine and triazole precursors, highlighting divergent routes for piperazine-pyrimidine hybrids .
Metabolic and Pharmacokinetic Considerations :
- The methyl groups on the pyrimidine ring may confer metabolic stability over halogenated analogs (e.g., w3 ’s chlorine substituent), which are prone to oxidative dehalogenation .
- Piperazine N-methylation (as in patent examples) is a common strategy to reduce first-pass metabolism, a modification absent in the target compound .
Biological Activity
The compound [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The structural formula of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
Biological Activity Overview
Research on the biological activity of this compound indicates a range of pharmacological effects. The following sections detail specific activities and findings from various studies.
Antitumor Activity
Several studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of pyrimidine derivatives that showed promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis was linked to its interaction with specific molecular targets involved in cancer progression .
Antimicrobial Properties
Pyrimidine derivatives are also known for their antimicrobial activities. A recent investigation demonstrated that certain synthesized pyrimidines exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Antiinflammatory Effects
The anti-inflammatory potential of compounds similar to this compound has been documented. Research indicates that these compounds can modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration in various models of inflammation .
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:
- GPCR Ligands : The compound has been shown to act as a ligand for G-protein coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.
- Kinase Inhibition : It exhibits inhibitory effects on specific kinases involved in cell cycle regulation, contributing to its antitumor activity .
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
- Inflammation Model :
Q & A
Q. What are the established synthetic pathways for [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone?
The synthesis typically involves multi-step condensation and rearrangement reactions. Key steps include:
- Step 1 : Condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux to form intermediate hydrazine derivatives .
- Step 2 : Acid-catalyzed rearrangement (e.g., acetic acid) to yield a pyrazolone intermediate .
- Step 3 : Reaction with aryl/heteroaryl hydrazines in ethanol with HCl or AcOH/NaOAc to finalize the target compound .
- Purification : Column chromatography or recrystallization is often used to isolate high-purity products .
Table 1: Synthesis Steps and Conditions
| Step | Key Reagents/Conditions | Intermediate | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux | Hydrazine derivative | |
| 2 | Acetic acid, reflux | Pyrazolone | |
| 3 | Ethanol/HCl or AcOH/NaOAc | Final compound |
Q. Which spectroscopic methods are recommended for structural characterization?
- NMR Spectroscopy : Critical for confirming the piperidine and pyrimidinyl moieties. H and C NMR can resolve substituent positions .
- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretching vibrations .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Table 2: Key Spectroscopic Techniques
| Technique | Application | Reference |
|---|---|---|
| NMR | Structural confirmation | |
| IR | Functional group analysis | |
| MS | Molecular weight verification |
Q. What pharmacological targets are hypothesized based on structural analogs?
Piperidine-pyrimidine hybrids are known to interact with central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to their structural similarity to bioactive scaffolds . For example, 4-piperidone derivatives exhibit anticholinergic or antipsychotic activity .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when encountering low purity?
- Reaction Optimization : Adjust stoichiometry, temperature, or solvent polarity (e.g., replacing ethanol with DMF for better solubility) .
- Purification : Use gradient elution in column chromatography or recrystallization with mixed solvents (e.g., hexane/ethyl acetate) .
- Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts .
Q. What strategies address contradictory data in pharmacological assays?
- Sample Stabilization : Control degradation by cooling samples during storage to minimize organic compound breakdown .
- Experimental Replication : Increase sample diversity (e.g., using >8 initial samples to mimic real-world variability) .
- Statistical Validation : Apply multivariate analysis to distinguish assay noise from true biological effects .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding affinity to CNS receptors (e.g., serotonin 5-HT) using software like AutoDock .
- QSAR Models : Utilize descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
- Dynamic Simulations : Study conformational flexibility of the piperazinyl-methanone moiety under physiological conditions .
Methodological Considerations
-
Experimental Design Limitations :
- Sample Degradation : Organic degradation during prolonged assays can skew results. Implement continuous cooling to stabilize samples .
- Synthetic Scalability : Pilot small-scale reactions (<1 mmol) before scaling up to avoid resource waste .
-
Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
